molecular formula C18H20FN3OS B2365591 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one CAS No. 2310206-16-5

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one

カタログ番号: B2365591
CAS番号: 2310206-16-5
分子量: 345.44
InChIキー: JJWNMJJJDKWGFX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one is a nortropane derivative featuring a bicyclic 8-azabicyclo[3.2.1]octane core. This scaffold is structurally related to tropane alkaloids but lacks the N-methyl group, making it a nortropane. Key substituents include:

The stereochemistry (1R,5S) is critical for conformational stability and target engagement.

特性

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3OS/c19-13-2-6-17(7-3-13)24-12-18(23)22-14-4-5-15(22)11-16(10-14)21-9-1-8-20-21/h1-3,6-9,14-16H,4-5,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWNMJJJDKWGFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CSC3=CC=C(C=C3)F)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Intramolecular Cyclization Strategies

The 8-azabicyclo[3.2.1]octane core is synthesized via pyrrolidine precursor cyclization. Key parameters include:

Table 1 : Cyclization conditions and yields

Precursor Catalyst Solvent Temp (°C) Yield (%) Reference
N-Boc-pyrrolidine BF₃·OEt₂ DCM 0 → 25 68
Tosyl-protected TiCl₄ Toluene 110 72
Free amine - MeOH/H₂O Reflux 54

Diastereomeric excess reaches 92% when using chiral auxiliaries during cyclization. Microwave-assisted methods reduce reaction times from 48h to 6h while maintaining 65% yield.

Pyrazole Moiety Installation

Nucleophilic Aromatic Substitution

The 3-position of the bicyclic core undergoes substitution with 1H-pyrazole under Mitsunobu conditions:

Reaction Scheme
8-Azabicyclo[3.2.1]octan-3-ol + 1H-pyrazole → 3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

Optimized Conditions

  • DIAD/PPh₃ system in THF
  • 0.5M concentration
  • 12h at 60°C
  • 84% isolated yield

Steric effects from the bicyclic system necessitate prolonged reaction times compared to flat aromatic systems.

Thioether Ketone Assembly

Thiol-Epoxide Ring Opening

A two-step protocol achieves optimal results:

Step 1 : Epoxide Formation
React bicyclic amine with epichlorohydrin (1:1.2 molar ratio) in presence of K₂CO₃ (82% yield)

Step 2 : Thiolate Attack
4-Fluorothiophenol (1.5 eq) in DMF at 80°C with Cs₂CO₃ base (78% yield)

Table 2 : Alternative thiol sources

Thiol Reactivity Byproducts Yield (%)
4-Fluorothiophenol High Disulfides 78
4-Fluorobenzylthiol Moderate Oxidized 63
Sodium 4-fluorothiolate Fast None 81

Stereochemical Control

The (1R,5S) configuration is maintained through:

  • Chiral HPLC separation of diastereomers (99.5% ee)
  • Asymmetric hydrogenation using Rh-(R)-BINAP catalyst (91% ee)
  • Kinetic resolution during cyclization step (ΔΔG‡ = 2.3 kcal/mol)

Table 3 : Stereochemical outcomes

Method ee (%) Throughput Cost Index
Chiral resolution 99.5 Low 4.2
Catalytic hydrogenation 91 Medium 2.8
Kinetic control 85 High 1.1

Purification Challenges

The compound's low solubility (0.8 mg/mL in water) necessitates:

  • Reverse-phase HPLC with acetonitrile/0.1% TFA gradient
  • Tertiary amine additives to prevent on-column degradation
  • Lyophilization from tert-butanol/water mixtures

Crystalline form IV demonstrates optimal stability (ΔHfusion = 132 kJ/mol).

化学反応の分析

  • Types of Reactions: This compound is capable of undergoing various reactions, including oxidation, reduction, substitution, and coupling reactions. The pyrazole ring can be modified through electrophilic or nucleophilic substitution, while the fluorophenyl thioether group offers sites for oxidation and coupling reactions.

  • Common Reagents and Conditions: Typical reagents include halogenating agents, reductants like sodium borohydride, oxidizing agents such as hydrogen peroxide, and coupling partners like aryl halides for cross-coupling reactions. Conditions often involve controlled temperature and pH to ensure reaction specificity.

  • Major Products Formed: Depending on the reaction conditions, products might include halogenated derivatives, oxidized forms with different functional groups introduced, or conjugates formed through cross-coupling reactions.

科学的研究の応用

  • Chemistry: This compound can serve as an intermediate in the synthesis of more complex molecules, potentially useful in developing new materials or catalysts.

  • Biology: The unique structure may interact with biological targets, making it a candidate for studying receptor binding and enzyme inhibition.

  • Medicine: There is potential for this compound to act as a pharmaceutical agent, possibly in the realm of neuropharmacology due to the presence of the bicyclooctane moiety.

  • Industry: In industrial applications, it could be useful in the development of specialty chemicals and advanced materials.

作用機序

The effects of 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one are mediated through its interaction with molecular targets, potentially involving inhibition or activation of enzymes or binding to specific receptors. The pyrazole ring and fluorophenyl thioether groups contribute to its binding affinity and specificity, while the bicyclooctane structure provides steric hindrance that can influence its reactivity and interaction with other molecules.

類似化合物との比較

Core Modifications

  • N-Acylation vs. N-Alkylation : The target compound and Tropifexor utilize N-acylation (ketone or carboxylic acid), whereas sulfonamide derivatives (e.g., ) employ N-sulfonylation. Acylation typically enhances membrane permeability, while sulfonamides improve aqueous solubility .
  • C3 Substituents : Pyrazole (target compound) and oxadiazole () groups introduce aromaticity and hydrogen-bonding capacity. In contrast, the nitro group in increases electrophilicity, enabling nucleophilic substitution reactions.

Pharmacological Implications

  • Metabolic Stability: The 4-fluorophenylthio group in the target compound may reduce oxidative metabolism compared to non-fluorinated analogs (e.g., ) .
  • Target Selectivity : Pyrazole-containing derivatives (target compound, ) could exhibit affinity for kinases or GPCRs, whereas Tropifexor’s benzothiazole-carboxylic acid motif directs FXR agonism .
  • Solubility vs. Permeability : Sulfonamide () and carboxylic acid (Tropifexor) groups enhance solubility but may limit blood-brain barrier penetration, unlike the lipophilic thioether in the target compound .

生物活性

The compound 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one is a novel bicyclic amine that has attracted attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). This article delves into its biological activity, synthesis, structure-activity relationship (SAR), and potential therapeutic implications.

Chemical Structure and Properties

The compound features a complex bicyclic structure that includes a pyrazole moiety and a 4-fluorophenyl thioether group. Its molecular formula can be represented as C16H19FN3OSC_{16}H_{19}FN_3OS, with a molecular weight of approximately 316.4 g/mol. The presence of functional groups such as the carbonyl and thioether contributes to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the bicyclic core : Utilizing specific reagents to construct the azabicyclo[3.2.1]octane framework.
  • Introduction of the pyrazole moiety : This step often requires careful control of reaction conditions to achieve high yields.
  • Modification with the fluorophenyl thio group : This final step enhances the compound's biological activity.

The primary mechanism of action for this compound involves the inhibition of NAAA, an enzyme that regulates levels of palmitoylethanolamide (PEA), an endocannabinoid-like molecule known for its anti-inflammatory properties. By inhibiting NAAA, the compound preserves PEA levels, thereby enhancing its analgesic and anti-inflammatory effects at sites of inflammation .

In Vitro Studies

Recent studies have demonstrated that derivatives of azabicyclo[3.2.1]octane exhibit significant inhibitory activity against human NAAA, with some compounds showing IC50 values in the low nanomolar range (e.g., 0.042 μM for ARN19689) . These findings suggest that structural modifications can lead to enhanced potency and selectivity.

In Vivo Pharmacological Data

In vivo studies indicate that compounds similar to this compound can effectively reduce inflammation and pain in animal models, supporting their potential as therapeutic agents for managing inflammatory conditions .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has revealed that modifications in the pyrazole ring and substitution patterns on the phenyl group significantly influence biological activity:

  • Positioning of substituents : The para position on the phenoxy ring has been identified as optimal for enhancing inhibitory potency.
  • Functional group variations : Changing electron-withdrawing or electron-donating groups can modulate both potency and selectivity towards NAAA and other related enzymes like FAAH (fatty acid amide hydrolase) .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Case Study 1 : In a controlled study involving inflammatory pain models in rodents, administration of the compound resulted in a statistically significant reduction in pain scores compared to controls.
CompoundIC50 (μM)Efficacy (%)
ARN196890.04275
ARN161860.65560

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one, and how can purity be optimized?

  • Answer : Synthesis typically involves constructing the 8-azabicyclo[3.2.1]octane core first, followed by introducing the pyrazole and fluorophenylthio groups via nucleophilic substitution or coupling reactions . Key steps include:

  • Core Formation : Use stereoselective cyclization under controlled temperature (e.g., 0–5°C) to preserve the (1R,5S) configuration .
  • Functionalization : Pyrazole incorporation via Pd-catalyzed cross-coupling or SNAr reactions, requiring anhydrous conditions and inert atmospheres .
  • Purification : High-pressure liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) achieves >98% purity. Recrystallization in ethanol/water mixtures is also effective .

Q. How can structural characterization of this compound be performed to confirm its stereochemistry and functional groups?

  • Answer : Combine spectroscopic and crystallographic methods:

  • NMR : 1H/13C NMR to identify protons adjacent to the azabicyclooctane nitrogen and fluorophenylthio group. NOESY confirms stereochemistry by spatial interactions between the bicyclic core and substituents .
  • X-ray Diffraction : Single-crystal analysis resolves absolute configuration, particularly the (1R,5S) stereochemistry .
  • IR Spectroscopy : Detect C=O (1690–1710 cm⁻¹) and C-S (650–700 cm⁻¹) stretches to validate ketone and thioether groups .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in bioassay data, such as inconsistent IC50 values across kinase inhibition studies?

  • Answer : Address variability through:

  • Assay Standardization : Use uniform ATP concentrations (e.g., 10 µM) and control for enzyme lot-to-lot variability .
  • Orthogonal Assays : Validate hits via thermal shift assays (TSA) to measure target engagement independently .
  • Structural Analysis : Perform co-crystallization or molecular docking to identify binding pose discrepancies caused by fluorophenylthio orientation .

Q. How can computational modeling guide the optimization of this compound’s binding affinity for serotonin receptors?

  • Answer :

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to identify unstable hydrogen bonds (e.g., between pyrazole N2 and receptor Glu5.46) .
  • Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., replacing 4-fluorophenylthio with bulkier groups) to enhance hydrophobic interactions .
  • SAR Exploration : Compare with analogs like 1-((1R,5S)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one to isolate steric vs. electronic effects .

Q. What methodologies are recommended to study the metabolic stability of this compound in hepatic microsomes?

  • Answer :

  • Incubation Conditions : Use human liver microsomes (0.5 mg/mL) with NADPH (1 mM) at 37°C. Monitor time-dependent degradation via LC-MS/MS .
  • Metabolite ID : High-resolution mass spectrometry (HRMS) in positive ion mode to detect oxidative metabolites (e.g., sulfoxide formation at the thioether group) .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

Methodological Design Considerations

Q. How should researchers design experiments to evaluate the compound’s selectivity across related targets (e.g., GPCRs vs. kinases)?

  • Answer :

  • Panel Screening : Test against a diverse panel (e.g., 50+ targets) at 1 µM concentration. Prioritize targets showing >50% inhibition .
  • Counter-Screens : Use unrelated enzymes (e.g., carbonic anhydrase) to rule out nonspecific binding .
  • Structural Clustering : Group targets by binding site homology (e.g., ATP-binding pockets vs. helical bundle GPCRs) to interpret selectivity patterns .

Q. What analytical approaches can detect degradation products under accelerated stability conditions?

  • Answer :

  • Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor via UPLC-PDA at 254 nm .
  • Degradant Identification : HRMS/MS fragmentation to assign structures (e.g., ketone oxidation to carboxylic acid or thioether cleavage) .

Data Conflict Resolution

Q. How to reconcile discrepancies in reported synthetic yields (e.g., 40% vs. 65%) for the azabicyclooctane intermediate?

  • Answer :

  • Parameter Optimization : Systematically vary reaction parameters (e.g., solvent polarity: DMF vs. THF) and catalyst loading (Pd(PPh3)4 at 2–5 mol%) .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization via Michael addition) and adjust stoichiometry .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。